2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid
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Overview
Description
2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid is a heterocyclic compound that features an imidazo[2,1-b]thiazole core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These intermediates can then be further modified to introduce the imidazo[2,1-b]thiazole ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups onto the thiazole ring .
Scientific Research Applications
2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets 2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid apart from these similar compounds is its unique imidazo[2,1-b]thiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid is a heterocyclic compound characterized by its unique imidazo[2,1-b]thiazole core. This compound has garnered attention due to its diverse biological activities, particularly in influencing various biochemical pathways and cellular processes.
The compound exhibits significant interactions with enzymes and proteins, notably kinases. These interactions can modulate kinase activity, impacting critical signaling pathways involved in cell growth, differentiation, and apoptosis. For instance, studies indicate that it can influence the MAPK/ERK signaling pathway, which is essential for cellular proliferation and survival.
Enzyme Interactions
- Kinases : The compound has been shown to modulate kinase activity.
- Proteases : It acts as an inhibitor by binding to active sites of proteases, preventing substrate access.
Cellular Effects
Research indicates that this compound affects various cell types by altering cell signaling pathways and gene expression. Its ability to enhance cellular resilience and metabolic efficiency has been noted in several studies.
Key Findings:
- Cell Signaling : Modulates important pathways such as MAPK/ERK.
- Gene Expression : Influences transcription factors that regulate cellular responses to stress.
Molecular Mechanism
The compound's biological effects are mediated through specific binding interactions with biomolecules. It can function as both an inhibitor and an activator depending on the context of its interactions.
Mechanistic Insights:
- Binding Affinity : Demonstrated high-affinity binding to target enzymes.
- Inhibition Types : Exhibits mixed-type inhibition against certain proteases.
Temporal and Dosage Effects
In laboratory settings, the stability of this compound under physiological conditions allows for sustained biological activity over time.
Dosage Variability:
- Low Doses : Beneficial effects such as improved cellular stress resistance.
- High Doses : Potentially cytotoxic effects observed in specific cell lines.
Metabolic Pathways
The compound is involved in several metabolic pathways through interactions with enzymes like dehydrogenases and transferases. These interactions facilitate oxidation-reduction reactions crucial for cellular metabolism.
Transport and Distribution
Transport mechanisms within cells are facilitated by specific transporters that ensure effective distribution across cellular membranes. This localization is vital for the compound's biological activity.
Subcellular Localization
The localization of this compound within specific organelles is essential for its function. Targeting signals guide its distribution within the cell.
Case Studies
Several studies have evaluated the pharmacological potential of this compound:
-
Aldose Reductase Inhibition : A study compared various derivatives of thiazolidinone compounds with known aldose reductase inhibitors. It was found that certain derivatives exhibited potent inhibitory action against aldose reductase with submicromolar IC50 values .
Compound IC50 (µM) Activity Type Epalrestat 20 Standard Inhibitor Derivative 3 4 Potent Inhibitor - Cytotoxicity Evaluation : The cytotoxic effects were assessed on HepG2 cell lines where low antiproliferative activity was observed across several compounds tested .
Properties
IUPAC Name |
2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c10-5(11)3-4-6(12)9-2-1-8-7(9)13-4/h4H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOQXPGFAUYFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(SC2=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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